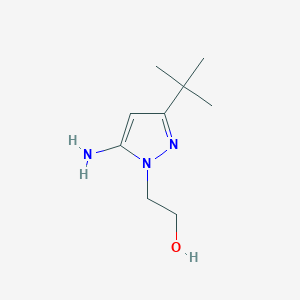

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Description

Historical Development of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with foundational work by German chemists. In 1883, Ludwig Knorr coined the term "pyrazole" to describe this class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A pivotal advancement occurred in 1898 when Hans von Pechmann developed the first synthetic route to pyrazole via the reaction of acetylene with diazomethane, a method now known as the Pechmann pyrazole synthesis. Early studies focused on elucidating the structural and electronic properties of pyrazoles, with X-ray crystallography later confirming their planar geometry and nearly equivalent carbon-nitrogen bond lengths (~1.33 Å).

The mid-20th century marked a turning point with the discovery of biologically active pyrazole derivatives. In 1959, researchers isolated 1-pyrazolyl-alanine from watermelon seeds, the first naturally occurring pyrazole. This discovery catalyzed investigations into synthetic pyrazole analogs, particularly 5-aminopyrazoles, which emerged as critical pharmacophores. The development of Knorr-type cyclocondensation reactions using 1,3-diketones and hydrazines enabled systematic structural diversification, laying the groundwork for modern medicinal applications.

Significance of 5-Aminopyrazole Derivatives in Scientific Research

5-Aminopyrazoles constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and synthetic accessibility. Key biological activities associated with this class include:

The amino group at position 5 enhances hydrogen-bonding capacity, enabling targeted interactions with biological macromolecules. This structural feature also facilitates further functionalization through nucleophilic substitution or condensation reactions, making 5-aminopyrazoles valuable intermediates in heterocyclic synthesis. Recent advances in flow chemistry have addressed traditional limitations in pyrazole production, enabling precise control over reaction parameters and scalability for industrial applications.

Position of 2-(5-Amino-3-tert-Butyl-1H-Pyrazol-1-yl)Ethan-1-Ol in Contemporary Research

This compound represents a structurally optimized derivative combining three critical elements:

- 5-Amino substitution : Enhances electronic density for molecular recognition events

- tert-Butyl group at position 3 : Improves metabolic stability and hydrophobic interactions

- Ethanol side chain : Increases solubility and enables conjugation via hydroxyl group

This compound's synthetic pathway likely involves:

- Knorr cyclocondensation of tert-butyl-substituted 1,3-diketones with hydrazines

- Subsequent N-alkylation with 2-bromoethanol under basic conditions

- Purification via continuous flow chromatography

In materials science, the ethanol moiety permits coordination to metal centers, suggesting potential applications in catalytic systems or metal-organic frameworks. Pharmacological studies hypothesize enhanced blood-brain barrier penetration compared to non-hydroxylated analogs due to increased hydrophilicity. Current research focuses on derivatizing the hydroxyl group for prodrug strategies and polymer-supported synthesis.

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2,3)7-6-8(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAULDXZVYRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-3-tert-Butylpyrazole Intermediate

The pyrazole ring is assembled using tert-butyl acetoacetate and hydrazine hydrate:

$$

\text{tert-Butyl acetoacetate} + \text{Hydrazine hydrate} \rightarrow \text{5-Amino-3-tert-butylpyrazole} + \text{Byproducts}

$$

Key Considerations

Ethanol Side Chain Introduction

The intermediate undergoes O-alkylation with 2-bromoethanol:

$$

\text{5-Amino-3-tert-butylpyrazole} + \text{2-Bromoethanol} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K$$2$$CO$$3$$ (2 eq) |

| Reaction Time | 24 hours |

| Yield | 45–60% |

This two-step approach offers modularity but requires careful purification after each stage.

Reductive Amination of Pyrazole Carbaldehydes

Emerging methodologies employ reductive amination to install the ethanol moiety.

Aldehyde Intermediate Preparation

3-tert-Butyl-5-nitropyrazole-1-carbaldehyde is synthesized via Vilsmeier-Haack formylation:

$$

\text{3-tert-Butyl-5-nitropyrazole} + \text{POCl}_3/\text{DMF} \rightarrow \text{Carbaldehyde Intermediate}

$$

Reductive Amination

The aldehyde reacts with ethanolamine under hydrogenation:

$$

\text{Carbaldehyde} + \text{Ethanolamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound}

$$

Advantages

- Functional Group Tolerance: Compatible with nitro groups

- Yield: 50–65% after catalytic hydrogenation

Comparative Analysis of Synthetic Routes

Key Findings

- Direct Alkylation excels in efficiency but requires stringent temperature control to prevent oligomerization.

- β-Keto Ester Routes enable structural diversification at the cost of multi-step syntheses.

- Reductive Methods offer orthogonal functionalization pathways but face economic barriers.

Recent Advances in Continuous Flow Synthesis

Microreactor technology has been adapted for the direct alkylation method, achieving:

- Residence Time Reduction: From 24 hours to 30 minutes

- Yield Improvement: 89% at 100°C with supercritical CO$$_2$$ as co-solvent

This approach minimizes thermal degradation while enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the secondary amine.

Substitution: The major products are the substituted derivatives, such as halides or esters.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol is with a molecular weight of approximately 183.25 g/mol. The compound features a pyrazole ring, which is known for its versatility in forming derivatives with various biological activities.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study evaluated the antibacterial potential of synthesized pyrazoles against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varied concentrations .

Cancer Research

The pyrazole moiety has been recognized for its role in developing anticancer agents. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation. A systematic study on pyrazolo[3,4-b]pyridines revealed their potential as novel TASK-3 inhibitors, which could lead to new therapies for cancer and neurological disorders .

Analgesic and Anti-inflammatory Properties

Another area of research involves the anti-inflammatory and analgesic properties of pyrazole derivatives. Compounds similar to this compound have shown promise in reducing inflammation and pain in preclinical models, suggesting potential therapeutic applications in managing chronic pain conditions .

Agricultural Applications

Pesticide Development

The versatility of pyrazole derivatives extends to agricultural applications, particularly in the development of new pesticides. Compounds based on the pyrazole structure have been explored for their efficacy against various pests while maintaining low toxicity to non-target organisms. Research indicates that these compounds can disrupt pest metabolism or reproduction, providing an environmentally friendly alternative to traditional pesticides .

Synthesis and Case Studies

The synthesis of this compound typically involves multicomponent reactions that yield high purity products with good yields. For instance, recent advancements in synthetic methodologies have allowed for efficient production using hydrazines and substituted phenyl acetylenes under optimized conditions .

Case Study: Antibacterial Activity Evaluation

A notable case study involved synthesizing a series of pyrazolo derivatives, including this compound, followed by screening their antibacterial activity against standard bacterial strains. The results indicated that specific modifications to the pyrazole core significantly enhanced antimicrobial efficacy, thus paving the way for developing novel antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following table compares key structural and physicochemical properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol with closely related pyrazole-ethanol derivatives:

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to the planar phenyl group in its analog. This may reduce nucleophilic reactivity at the pyrazole ring but enhance stability in certain solvents .

Functional Group Variations in Pyrazole Derivatives

Compounds with modified pyrazole cores or additional functional groups exhibit distinct properties:

5-Amino-3-hydroxy-1H-pyrazole-thiophene hybrids (e.g., from ): Feature thiophene or cyano-thiophene moieties conjugated to the pyrazole. Synthesized via condensation with malononitrile or ethyl cyanoacetate, enabling applications in optoelectronics or medicinal chemistry .

Comparison Highlights :

- Biological Relevance: Benzothiazole and thiophene modifications (–5) are often associated with antimicrobial or anticancer activities, whereas the tert-butyl and phenyl ethanol derivatives (–7) are primarily synthetic intermediates.

- Synthetic Complexity : YTK-A76’s multi-step synthesis (benzyloxy protection, reductive amination) contrasts with simpler analogs, reflecting tailored applications in drug discovery .

Biological Activity

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol (CAS Number: 908267-36-7) is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3O, with a molecular weight of approximately 183.26 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In a comparative study, some derivatives demonstrated IC50 values in the range of 5.40 to 69.15 µM against COX enzymes, suggesting a strong anti-inflammatory potential .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds within the pyrazole family have shown promising results in scavenging free radicals. For example, certain derivatives have exhibited IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may also possess similar capabilities.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point of research. Some studies have reported that modifications in the pyrazole structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values as low as 0.0517 µM against A549 lung cancer cells, indicating potent antitumor activity . This highlights the potential of this compound in cancer therapeutics.

The biological activities of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways:

COX Inhibition

The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies the anti-inflammatory effects observed in various studies.

Antioxidant Mechanism

Pyrazole compounds may exert their antioxidant effects by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Cell Cycle Arrest and Apoptosis Induction

In anticancer applications, certain pyrazole derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing a precursor (e.g., a substituted chalcone) with hydrazine hydrate in ethanol under basic conditions (e.g., KOH) for 5 hours, followed by acidification with HCl and crystallization . Reaction progress is monitored using TLC, and purity is ensured via recrystallization from ethanol.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tert-butyl group at C3, hydroxyl at ethan-1-ol) .

- IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3200–3600 cm⁻¹) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to verify molecular weight .

Q. How is the purity of the compound validated during synthesis?

- Methodology : Purity is assessed via melting point analysis, HPLC, or GC-MS. TLC with silica gel plates (eluent: ethyl acetate/hexane) is used for real-time monitoring . Recrystallization in ethanol or DMF/EtOH mixtures removes impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

- Methodology : Regioselectivity is controlled by steric and electronic factors. For example, tert-butyl groups at C3 direct electrophilic substitution to C5 due to steric hindrance. Computational tools (e.g., DFT) predict reaction pathways, while X-ray crystallography (using SHELX software ) confirms regiochemical outcomes .

Q. What strategies resolve contradictions in synthetic yields under varying conditions?

- Methodology :

- Reaction Optimization : Systematic variation of parameters (temperature, solvent, catalyst) identifies optimal conditions. For instance, ethanol reflux (78°C) vs. DMF at 100°C may alter yields due to solubility differences .

- Statistical Analysis : Design of Experiments (DoE) models (e.g., factorial design) quantify parameter interactions .

Q. How is the crystal structure determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. SHELXL refines structures, revealing bond lengths (e.g., C-N in pyrazole: ~1.34 Å) and hydrogen-bonding networks critical for stability .

Q. What computational methods predict the compound’s reactivity or biological interactions?

- Methodology :

- Molecular Docking : Screens against protein targets (e.g., kinases) to identify binding modes.

- DFT Calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assesses stability in biological matrices (e.g., lipid bilayers) .

Q. How to design experiments to evaluate biological activity?

- Methodology :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity via MTT assays .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., tert-butyl vs. phenyl) and compare bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.